Cas no 67889-75-2 (3-(1H-Indol-2-ylmethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione)
![3-(1H-Indol-2-ylmethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione structure](https://it.kuujia.com/scimg/cas/67889-75-2x500.png)
67889-75-2 structure
Nome del prodotto:3-(1H-Indol-2-ylmethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
3-(1H-Indol-2-ylmethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-indol-3-ylmethyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione
- Brevianamid-F
- Cyclo(Pro-Trp)
- 3-(1H-Indol-2-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- 3-(1H-Indol-2-ylmethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- 3-(1H-indol-2-ylmethyl)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- 67889-75-2
-
- Inchi: 1S/C16H17N3O2/c20-15-14-6-3-7-19(14)16(21)13(18-15)9-11-8-10-4-1-2-5-12(10)17-11/h1-2,4-5,8,13-14,17H,3,6-7,9H2,(H,18,20)
- Chiave InChI: OAUYQLJZHZRZSL-UHFFFAOYSA-N
- Sorrisi: C1(CC2NC3C=CC=CC=3C=2)C(=O)N2CCCC2C(=O)N1
Proprietà calcolate
- Massa esatta: 283.132076794g/mol
- Massa monoisotopica: 283.132076794g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 21
- Conta legami ruotabili: 2
- Complessità: 453
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 65.2
- XLogP3: 1.5
Proprietà sperimentali
- Colore/forma: Powder
3-(1H-Indol-2-ylmethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6683-1 ml * 10 mm |
Cyclo(Pro-Trp) |
67889-75-2 | 1 ml * 10 mm |
¥ 3020 | 2024-07-20 | ||
TargetMol Chemicals | TN6683-10mg |
Cyclo(Pro-Trp) |
67889-75-2 | 10mg |
¥ 4370 | 2024-07-20 | ||
A2B Chem LLC | AH22621-10mg |
Cyclo(Pro-Trp) |
67889-75-2 | ≥98% | 10mg |
$808.00 | 2024-04-19 | |
TargetMol Chemicals | TN6683-1 mL * 10 mM (in DMSO) |
Cyclo(Pro-Trp) |
67889-75-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3020 | 2023-09-15 | |
TargetMol Chemicals | TN6683-10 mg |
Cyclo(Pro-Trp) |
67889-75-2 | 98% | 10mg |
¥ 4,370 | 2023-07-11 |
3-(1H-Indol-2-ylmethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Letteratura correlata
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
67889-75-2 (3-(1H-Indol-2-ylmethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione) Prodotti correlati
- 2165378-67-4(trans-2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol)
- 2639404-04-7(Tert-butyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate)
- 731772-17-1(2-Chloro-4-(3-methylphenyl)-1-butene)
- 1021253-78-0(N-[(2-chlorophenyl)methyl]-2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide)
- 1185293-19-9(4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride)
- 172869-48-6(Ethyl 8-methyl-8H-thieno2,3-bindole-2-carboxylate)
- 1022033-14-2(1-(prop-2-enylcarbamothioylamino)-3-[4-[(prop-2-enylcarbamothioylamino)carbamoylamino]phenyl]urea)
- 10271-84-8(2-(1,2-thiazol-5-yl)acetic acid)
- 149525-97-3(4-(methylsulfanyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine)
- 1152170-62-1((R)-Methyl 2-hydroxy-2-thiophene-3-ylacetate)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
